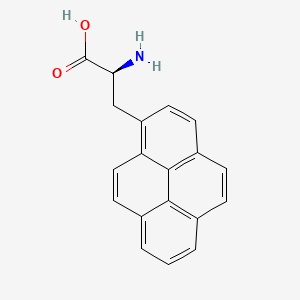
1-Pyrenylalanine
Übersicht
Beschreibung
1-Pyrenylalanine is a synthetic amino acid derivative where the pyrene moiety is attached to the side chain of alanine. This compound is notable for its unique fluorescent properties, making it a valuable tool in biochemical and biophysical research. The pyrene group, a polycyclic aromatic hydrocarbon, imparts distinct photophysical characteristics to the molecule, which can be exploited in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Pyrenylalanine can be synthesized through several methods. One common approach involves the coupling of pyrene with alanine using peptide synthesis techniques. The process typically includes the following steps:
Protection of Functional Groups: The amino and carboxyl groups of alanine are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl).
Coupling Reaction: The protected alanine is then coupled with pyrene using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield this compound.
Industrial Production Methods: While the industrial production of this compound is not as widespread as other amino acids, the process generally follows similar synthetic routes with optimization for scale, yield, and purity. Large-scale synthesis may involve automated peptide synthesizers and high-throughput purification techniques like HPLC (high-performance liquid chromatography).
Analyse Chemischer Reaktionen
1-Pyrenylalanine undergoes various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyrenequinones.
Reduction: Reduction of the pyrene group can be achieved using reducing agents such as lithium aluminum hydride, resulting in dihydropyrene derivatives.
Substitution: Electrophilic substitution reactions can occur on the pyrene ring, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyrenequinones.
Reduction: Dihydropyrene derivatives.
Substitution: Halogenated or nitrated pyrene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Pyrenylalanine is utilized in various scientific fields due to its unique properties:
Chemistry: It serves as a fluorescent probe for studying molecular interactions and dynamics. Its fluorescence can be used to monitor conformational changes in peptides and proteins.
Biology: In biological research, this compound is incorporated into peptides and proteins to study protein folding, stability, and interactions. Its fluorescence helps in tracking the localization and movement of biomolecules within cells.
Medicine: The compound is used in the development of diagnostic assays and imaging techniques. Its ability to fluoresce under specific conditions makes it valuable in detecting biomolecular interactions and disease markers.
Industry: In industrial applications, this compound is used in the development of biosensors and analytical tools for detecting environmental pollutants and monitoring biochemical processes.
Wirkmechanismus
The mechanism by which 1-pyrenylalanine exerts its effects is primarily through its fluorescent properties. The pyrene moiety absorbs light at specific wavelengths and emits fluorescence, which can be detected and measured. This fluorescence is sensitive to the local environment, allowing researchers to infer information about molecular interactions, conformational changes, and the presence of specific ions or molecules.
Molecular Targets and Pathways:
Protein Interactions: this compound can be incorporated into proteins to study their interactions with other biomolecules.
Membrane Dynamics: Its fluorescence can be used to investigate the dynamics of cell membranes and the behavior of membrane-bound proteins.
Enzyme Activity: The compound can be used to monitor enzyme activity by detecting changes in fluorescence upon substrate binding or product formation.
Vergleich Mit ähnlichen Verbindungen
1-Pyrenylalanine is unique due to its pyrene moiety, which imparts distinct fluorescent properties. Similar compounds include:
2-Naphthylalanine: Another fluorescent amino acid derivative, but with a naphthalene group instead of pyrene. It has different photophysical properties and is used in similar applications.
Dansylalanine: Contains a dansyl group, which also fluoresces but has different excitation and emission wavelengths compared to pyrene.
Fluoresceinylalanine: Incorporates a fluorescein moiety, offering a different set of fluorescent characteristics useful in various biochemical assays.
Each of these compounds has unique properties that make them suitable for specific applications, but this compound stands out for its strong and stable fluorescence, making it particularly valuable in detailed molecular studies.
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-pyren-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c20-16(19(21)22)10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)18(13)17(11)12/h1-9,16H,10,20H2,(H,21,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMOPDBUZPBOPL-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87147-90-8 | |
| Record name | 1-Pyrenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087147908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


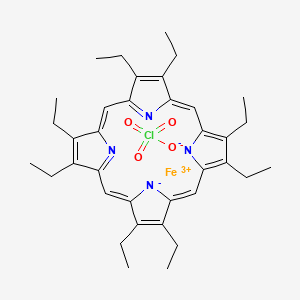
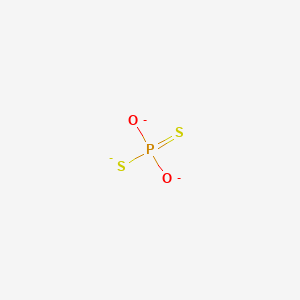

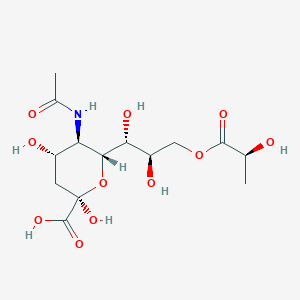

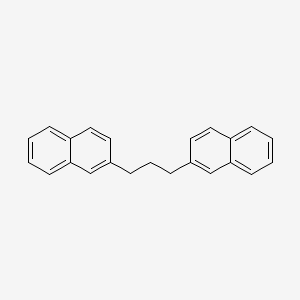
![4-{3-[2-(5-Ethyl-3,6-dihydropyridin-1(2h)-yl)ethyl]-1h-indol-2-yl} 1-methyl 4a-[2-(5-ethyl-3,6-dihydropyridin-1(2h)-yl)ethyl]-9-methyl-3,4,4a,9-tetrahydro-2h-carbazole-1,4-dicarboxylate](/img/structure/B1214798.png)
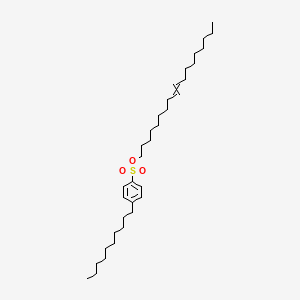
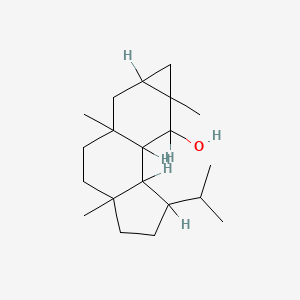
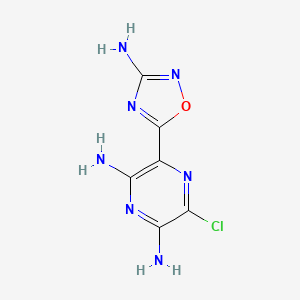

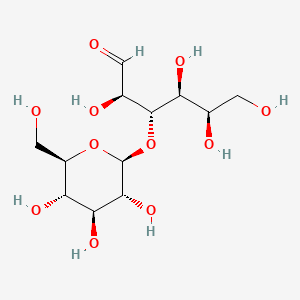
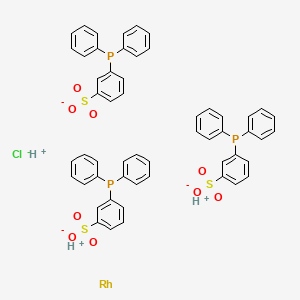
![5-Amino-2-(aminomethyl)-6-[5-[3,5-diamino-2-[3-amino-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol](/img/structure/B1214809.png)
